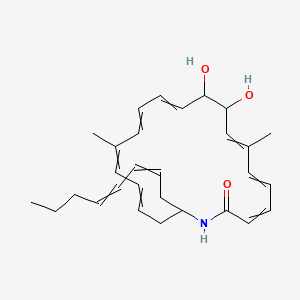

ヘロナミドC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Heronamide C has several scientific research applications:

作用機序

Safety and Hazards

将来の方向性

The biosynthesis of Heronamide C provides a framework for the assignment of complete relative configurations across all heronamides, and inspires an attractive biomimetic strategy for future total syntheses . It may have potential antifungal activities due to its saturated hydrocarbon chain and its ability to be inserted into the phospholipid bilayer .

準備方法

ヘロナミドCの合成は、高度にモジュール化された戦略に基づいています。 この戦略には、モジュール型鈴木カップリングと内部アルキンのボリルカップレーション/プロトン化が含まれます . 合成経路は、重要な中間体の調製から始まり、それらを最終的なマクロラクタム構造に組み立てます。 反応条件には、通常、ボロン酸エステルやその他の試薬を使用してカップリング反応を促進します .

化学反応解析

This compoundは、次のようないくつかのタイプの化学反応を受けます。

酸化: this compoundは、酸化されて様々な誘導体を形成することができます。

還元: 還元反応は、ポリエニル構造内の二重結合を修飾することができます。

環化付加: This compoundは、[6π+4π]や[6π+6π]環化付加などの分子内環化付加反応を受けて、異なる生成物を形成することができます

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、光化学反応のための光源が含まれます。 これらの反応から形成される主な生成物は、ヘロナミドAとヘロナミドBです .

科学研究における用途

This compoundは、いくつかの科学研究で活用されています。

化学反応の分析

Heronamide C undergoes several types of chemical reactions, including:

Oxidation: Heronamide C can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the double bonds within the polyene structure.

Cycloaddition: Heronamide C can undergo intramolecular cycloadditions, such as [6π+4π] and [6π+6π] cycloadditions, to form different products

Photochemical Reactions: Exposure to UV light can convert Heronamide C to Heronamide A and Heronamide B.

Common reagents used in these reactions include oxidizing agents, reducing agents, and light sources for photochemical reactions. The major products formed from these reactions include Heronamide A and Heronamide B .

類似化合物との比較

ヘロナミドCは、ヘロナミドAとヘロナミドBを含むポリエニルマクロラクタムのファミリーの一部です . これらの化合物は、類似の構造的特徴を共有していますが、生物活性は異なります。 たとえば、ヘロナミドAとヘロナミドBは、this compoundに比べて抗真菌活性が弱いです . This compoundの構造活性相関を研究するためのアナログとして、8-デオキシthis compoundと16,17-ジヒドロthis compoundなどの類似化合物が合成されています .

This compoundは、その強力な抗真菌活性と独自の構造的特徴により、科学研究と潜在的な治療用途のための貴重な化合物となっています .

特性

IUPAC Name |

9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZNSWBEDCHESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity of Heronamide C and how does it interact with its target?

A1: Heronamide C is a potent antifungal agent. [] Research suggests that it exerts its antifungal effects by binding to cell membranes, specifically targeting saturated hydrocarbon chains within lipid membranes. [] This interaction disrupts membrane integrity and microdomain structure, ultimately leading to abnormal cell wall morphology in susceptible organisms like fission yeast. []

Q2: How important is the C16-C17 double bond for Heronamide C's antifungal activity?

A2: The C16-C17 double bond in Heronamide C is crucial for its antifungal activity. Studies using a synthetic analog, 16,17-Dihydroheronamide C (lacking the double bond), showed a significant decrease in antifungal potency. [, ] This highlights the essential role of this structural feature in Heronamide C's mechanism of action.

Q3: What is the significance of Heronamide C's stereochemistry for its biological activity?

A3: Heronamide C exhibits chiral recognition with cell membrane components, indicating that its three-dimensional structure is essential for its biological activity. [, ] Further research with the synthetic enantiomer, ent-Heronamide C, confirmed the importance of stereochemistry, as it also exhibited reduced antifungal activity. [, ] This suggests a specific interaction with a chiral target within the cell membrane.

Q4: How does the structure of Heronamide C's hydrocarbon tail influence its activity?

A4: Comparing Heronamide C with another related polyene macrolactam, BE-14106, revealed that the hydrocarbon tail structure significantly impacts antifungal activity. [] BE-14106, possessing one less acetate unit in its hydrocarbon tail compared to Heronamide C, was found to be four times less potent against fission yeast. [] This suggests that the specific length and composition of the hydrocarbon tail are important for optimal interaction with target membranes.

Q5: What is known about the biosynthesis of Heronamide C?

A5: Heronamide C is produced by marine-derived Streptomyces species. [, ] Genomic analysis of Streptomyces sp. TP-A0871 revealed the presence of a biosynthetic gene cluster (BGC) responsible for Heronamide C production. [] This BGC is suggested to utilize polyketide synthase (PKS) machinery for assembling the molecule's core structure. [, ] Interestingly, Heronamides A and B, two related compounds, are formed through spontaneous thermal [6π + 4π] and photochemical [6π + 6π] intramolecular cycloadditions of Heronamide C. [, ] This highlights an unusual biosynthetic pathway where the final products are generated through non-enzymatic modifications of a precursor molecule.

Q6: What are the structural features of Heronamide C?

A6: Heronamide C is a 20-membered polyene macrolactam. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure consists of two polyene units connected by an amide linkage, with a macrocyclic ring incorporating a C8,C9-diol moiety and a hydrocarbon tail. [] The stereochemistry of specific carbons, particularly C19 and the two hydroxylated methine carbons, is crucial for its activity. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)